Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
Properties
Molecular Formula |
C17H20ClN5O3S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-(6-chloropyridazin-3-yl)piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H20ClN5O3S/c1-2-26-15(24)8-12-10-27-17(19-12)20-16(25)11-4-3-7-23(9-11)14-6-5-13(18)21-22-14/h5-6,10-11H,2-4,7-9H2,1H3,(H,19,20,25) |
InChI Key |
MOLFCCGJCCAVHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation
The piperidine-chloropyridazine unit is conjugated to the thiazole via carbodiimide-mediated coupling:
Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is isolated after purification via recrystallization (ethyl acetate/hexane) or silica gel chromatography.
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate coupling:
| Parameter | Condition | Yield | Time |
|---|---|---|---|
| Power | 300 W | 88% | 30 min |
| Solvent | Dioxane | – | – |
This method reduces side reactions and improves throughput.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and reproducibility:
| Factor | Optimization Strategy | Outcome |
|---|---|---|
| Solvent Recovery | DMF distillation | 90% reuse efficiency |
| Catalytic Recycling | NiFe₂O₄ nanoparticles | 5 cycles retained 80% |
| Purity Control | HPLC (C18 column) | >99% API |
Process analytical technology (PAT) ensures real-time monitoring of intermediates.
Analytical Characterization
Critical quality attributes are verified using:
-
1H/13C NMR : Confirms acetate ester (δ 4.15 ppm, quartet) and piperidine protons (δ 3.0–3.5 ppm).
-
HRMS : Molecular ion [M+H]+ at m/z 409.9.
-
XRD : Resolves hydrogen-bonding networks between thiazole and pyridazine rings.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has shown promise in various biological applications:
Medicinal Chemistry
The compound's ability to interact with specific enzymes and receptors makes it a candidate for therapeutic development. It may function as an inhibitor or modulator within metabolic pathways, potentially leading to significant therapeutic effects.
Anti-inflammatory Properties
Recent studies have highlighted its role in regulating oxidative stress through interactions with proteins like Vanin-1, which is linked to inflammation and oxidative stress management .
Research Applications
The applications of this compound span several domains:
Pharmacology
This compound is being investigated for its potential as an anti-inflammatory agent and its role in modulating oxidative stress responses in cells.
Drug Development
Given its structural complexity and biological activity, this compound serves as a lead structure for developing new drugs targeting various conditions associated with inflammation and metabolic disorders.
Case Studies and Research Findings
A comprehensive review of literature reveals various studies focusing on the biological evaluation and synthesis of similar compounds:
Study on Thiazole Carboxamides
Research published in Journal of Medicinal Chemistry discusses the discovery of thiazole carboxamides as novel agents targeting Vanin-1, indicating potential pathways for therapeutic intervention using compounds similar to this compound .
Analgesic-Antipyretic Agents
Investigations into piperidine derivatives have demonstrated their broad biological applications including analgesic and antipyretic effects, suggesting that derivatives like Ethyl [2-(...)] may exhibit similar properties .
Mechanism of Action
The mechanism of action of Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Thiazole (Target) vs. Triazole () : Thiazoles exhibit stronger hydrogen-bonding capacity via their sulfur and nitrogen atoms compared to triazoles, which may improve target binding in biological systems .
- Pyridazine (Target) vs. Pyridine () : The electron-deficient pyridazine in the target compound likely increases reactivity in nucleophilic environments compared to pyridine derivatives .
Substituent Effects
- Chlorine Positioning: The 6-chloropyridazine in the target compound vs.
- Piperidine vs. Piperazine () : Piperidine’s reduced basicity compared to piperazine may lower solubility but improve blood-brain barrier penetration .
Biological Activity
Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a synthetic compound characterized by a complex molecular structure that includes a thiazole ring, a piperidine ring, and a chloropyridazine moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClN5O3S |
| Molecular Weight | 409.9 g/mol |
| CAS Number | 1246471-48-6 |
| IUPAC Name | Ethyl 2-[2-[[1-(6-chloropyridazin-3-yl)piperidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
| InChI Key | MOLFCCGJCCAVHN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. This compound may act as an inhibitor or modulator of these targets, which can lead to therapeutic effects.
Pharmacological Potential
Research indicates that compounds with similar structural features exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some studies suggest that thiazole derivatives possess antimicrobial properties. The presence of the chloropyridazine moiety may enhance this activity against certain bacterial strains.
- Anti-inflammatory Effects : Compounds with thiazole and piperidine structures have been noted for their anti-inflammatory properties, potentially making them suitable candidates for treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies on related compounds have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
Case Studies and Research Findings
A review of literature reveals several studies that explore the biological activities of similar compounds:
- Study on Thiazole Derivatives : A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and biological evaluation of thiazole derivatives, finding significant activity against cancer cell lines and promising results in modulation of enzyme activity related to metabolic diseases .
- Chloropyridazine Compounds : Research has demonstrated that chloropyridazine derivatives exhibit significant antimicrobial activity, suggesting that the incorporation of this moiety into this compound may enhance its efficacy against pathogens .
- Piperidine-Based Drugs : Piperidine derivatives have been extensively studied for their neuropharmacological effects. They have shown promise in modulating neurotransmitter systems, which could be relevant for developing treatments for neurological disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Ethyl 2-(6-chloropyridazin-3-yl)acetate | Lacks thiazole and piperidine rings | Moderate antimicrobial activity |
| 1-(6-chloropyridazin-3-yl)piperidin-4-one | Contains piperidine but different functional groups | Neuropharmacological effects |
| Ethyl 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yloxy]acetate | Similar structure without thiazole | Potential anti-inflammatory effects |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis requires precise control of reaction conditions:
- Temperature and Solvents : Reflux conditions (e.g., in ethanol or DMF) are often used for coupling reactions involving the piperidin-3-yl carbonyl and thiazole moieties, while room temperature may suffice for esterification steps .
- Catalysts : Amide bond formation may require coupling agents like HATU or EDCI, with DMAP as a base .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethyl acetate/hexane) is critical for isolating high-purity product. Analytical HPLC (>95% purity) and NMR (to confirm absence of unreacted intermediates) are essential for validation .
Basic: How is the molecular structure of this compound characterized in academic research?
Methodological Answer:
Structural elucidation relies on:
- NMR Spectroscopy : and NMR confirm regiochemistry, such as the integration of thiazole C-H protons (δ 7.2–7.8 ppm) and piperidine ring protons (δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 452.08) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and hydrogen-bonding networks, particularly for the chloropyridazine and thiazole rings .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize assays (e.g., kinase inhibition IC values) using positive controls (e.g., staurosporine) and consistent cell lines .
- Structural Confirmation : Verify compound integrity via -NMR (if fluorinated analogs are used) or LC-MS to rule out degradation .
- SAR Analysis : Compare activity of derivatives (e.g., replacing the chloropyridazine with pyrimidine) to identify critical pharmacophores .
Advanced: What methodological approaches are used to analyze hydrogen bonding in the crystal structure?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O=C interactions between the amide and ester groups) using Etter’s notation (e.g., motifs) .
- SHELX Refinement : Optimize H-bond parameters (distance, angle) in the .res file, leveraging SHELXL’s restraints for disordered regions .
- Thermal Ellipsoids : Assess positional uncertainty of H-bond donors/acceptors to validate interaction robustness .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?
Methodological Answer:
- Core Modifications : Synthesize analogs with substitutions on the chloropyridazine (e.g., 6-fluoro vs. 6-chloro) or thiazole (e.g., methyl vs. ethyl esters) .
- Bioactivity Profiling : Test derivatives against target enzymes (e.g., tyrosine kinases) using ATP-competitive assays and compare IC values .
- Computational Modeling : Dock derivatives into crystal structures (PDB: 2J6L) using AutoDock Vina to predict binding affinity trends .
Basic: What are the primary functional groups influencing the compound’s reactivity?
Methodological Answer:
Key reactive groups include:
- Thiazole Ring : Susceptible to electrophilic substitution at the 5-position, enabling halogenation or nitration .
- Chloropyridazine : Participates in nucleophilic aromatic substitution (e.g., replacing Cl with piperidine) .
- Ethyl Ester : Hydrolyzes to carboxylic acid under basic conditions (e.g., NaOH/EtOH), altering solubility .
Advanced: What strategies enhance the compound’s bioavailability through structural modification?
Methodological Answer:
- Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl (POM) group to improve membrane permeability .
- Solubility Optimization : Introduce polar groups (e.g., sulfonamide on the piperidine ring) and measure logP via shake-flask assays .
- Metabolic Stability : Assess hepatic microsomal clearance; block labile sites (e.g., methylating the thiazole NH) to reduce CYP450 oxidation .
Advanced: How can in silico methods predict interactions with biological targets like kinases?
Methodological Answer:
- Molecular Docking : Use Schrödinger’s Glide to model the compound into the ATP-binding pocket of ABL1 kinase (PDB: 3CS9), prioritizing poses with H-bonds to hinge residues (e.g., Met318) .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS, analyzing RMSD (<2 Å) and interaction persistence (e.g., salt bridges with Asp381) .
- Free Energy Calculations : Apply MM-GBSA to rank derivatives by predicted ΔG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
